9-乙氧基-9-氧代壬酸酯

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

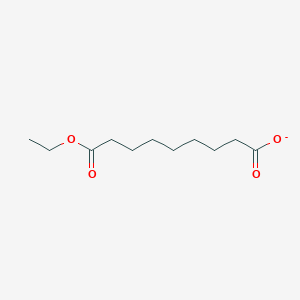

9-Ethoxy-9-oxononanoic acid, also known as Azelaic Acid Monoethyl Ester or Nonanedioic acid, monoethyl ester, is a chemical compound with the molecular formula C11H20O4 . It has an average mass of 216.274 Da and a mono-isotopic mass of 216.136154 Da .

Synthesis Analysis

The synthesis of 9-Ethoxy-9-oxononanoate or similar compounds has been observed in the context of food chemistry. For instance, in peanuts roasted at 170 °C, the formation of selected glycerol-bound oxidized fatty acids (GOFAs), namely 9-oxononanoic acid (9-ONA), was observed .Molecular Structure Analysis

The molecular structure of 9-Ethoxy-9-oxononanoate consists of 11 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . It has freely rotating bonds, which contribute to its physical and chemical properties .Physical And Chemical Properties Analysis

9-Ethoxy-9-oxononanoate has a density of 1.0±0.1 g/cm3, a boiling point of 320.5±25.0 °C at 760 mmHg, and a flash point of 115.4±16.7 °C . It has a molar refractivity of 56.3±0.3 cm3, and its polar surface area is 64 Å2 .科学研究应用

Application in Food Research and Technology

- Scientific Field: Food Research and Technology .

- Summary of the Application: 9-oxononanoic acid (9-ONA), a form of 9-Ethoxy-9-oxononanoate, is observed in peanuts roasted at 170 °C. It is one of the glycerol-bound oxidized fatty acids (GOFAs) formed during the roasting process .

- Methods of Application: The formation of 9-ONA was observed by GC-MS (EI) in peanuts roasted at 170 °C .

- Results or Outcomes: The content of 9-ONA initially decreased from 25 mg/kg peanut oil to 8 mg/kg peanut oil (20 min) and increased again up to 37 mg/kg peanut oil following roasting for 40 min . Due to its aldehyde function, 9-ONA could contribute to amino acid side chain modifications as a result of lipation, which could directly influence the functional properties of peanut proteins .

Application in Pharmaceutical Chemistry

- Scientific Field: Pharmaceutical Chemistry .

- Summary of the Application: Methyl 9-(2-Iminothiazol-3(2H)-yl)-9-oxononanoate, a derivative of 9-Ethoxy-9-oxononanoate, was synthesized through Schotten–Baumann type reaction between 2–aminothiazole and methyl 9-chloro-9-oxononanoate .

- Methods of Application: The structure of the newly synthesized compound was elucidated based on 1 H-NMR, 13 C-NMR, DEPT, NOE, ESI-MS, FT-IR and UV-Vis spectroscopy .

- Results or Outcomes: The synthesis of a novel hybrid bearing both the 2-aminothiazolyl and azelayl moieties was reported, along with the preliminary results on its biological activity .

Application in Gas Chromatography

- Scientific Field: Analytical Chemistry .

- Summary of the Application: 9-Ethoxy-9-oxononanoate, also known as Ethyl 9-oxononanoate, is used as a reference compound in gas chromatography .

- Methods of Application: The compound is analyzed using a non-polar column in a temperature program that starts at 40°C and ends at 280°C .

- Results or Outcomes: The retention index for Ethyl 9-oxononanoate was determined to be 1502 on a non-polar column and 2160 on a polar column .

Application in Gas Chromatography

- Scientific Field: Analytical Chemistry .

- Summary of the Application: 9-Ethoxy-9-oxononanoate, also known as Ethyl 9-oxononanoate, is used as a reference compound in gas chromatography .

- Methods of Application: The compound is analyzed using a non-polar column in a temperature program that starts at 40°C and ends at 280°C .

- Results or Outcomes: The retention index for Ethyl 9-oxononanoate was determined to be 1502 on a non-polar column and 2160 on a polar column .

属性

IUPAC Name |

9-ethoxy-9-oxononanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-2-15-11(14)9-7-5-3-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRYLAXNDGUFAK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCC(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19O4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654089 |

Source

|

| Record name | 9-Ethoxy-9-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Ethoxy-9-oxononanoate | |

CAS RN |

1593-55-1 |

Source

|

| Record name | 9-Ethoxy-9-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

D-Galacturonic Acid Monohydrate

91510-62-2

Acid brown 452

152521-14-7

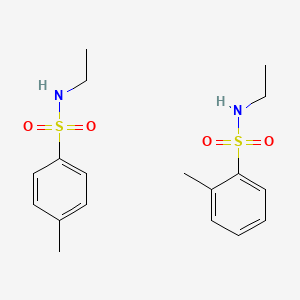

N-Ethyltoluenesulfonamide (o-and p-mixture)

76902-32-4

![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)